P505-15 hydrochloride

Description

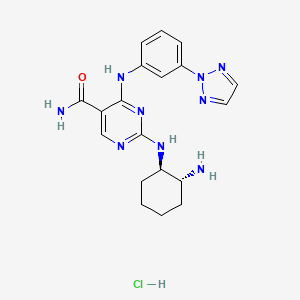

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24ClN9O |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

2-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16-;/m1./s1 |

InChI Key |

RMNLLPXCNDZJMJ-QNBGGDODSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |

Origin of Product |

United States |

Molecular Mechanism of Action and Target Specificity of P505 15 Hydrochloride

Quantitative Assessment of Kinase Inhibition by P505-15 Hydrochloride

The inhibitory activity of this compound has been extensively characterized through a range of biochemical and cellular assays, revealing a distinct profile of high potency towards its primary target and significant selectivity over other kinases.

This compound is a highly potent inhibitor of Spleen Tyrosine Kinase (Syk). probechem.com In cell-free assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 1 nM. medchemexpress.comselleckchem.com This potent inhibition of Syk, a crucial mediator in the signaling pathways of various immune receptors, underscores its primary mechanism of action. medchemexpress.comnih.gov The compound's high affinity for Syk is a key determinant of its biological effects. nih.gov

A critical aspect of a kinase inhibitor's profile is its selectivity. This compound exhibits a high degree of selectivity for Syk, with significantly lower potency against a panel of other kinases. selleckchem.commedchemexpress.com It is reported to be over 80-fold more selective for Syk than for other kinases such as Fgr, MLK1, PAK5, Lyn, FAK, Pyk2, FLT3, and Zap70. selleckchem.comselleckchem.com The IC50 values for these kinases are substantially higher than that for Syk, indicating a well-defined selectivity window. medchemexpress.com

Below is a table summarizing the inhibitory activity of this compound against its primary and a selection of secondary kinase targets.

| Kinase Target | IC50 (nM) |

| Syk | 1 |

| Fgr | 81 |

| MLK1 | 88 |

| PAK5 | 166 |

| Lyn | 192 |

| FAK | 415 |

| Pyk2 | 108 |

| FLT3 | 139 |

| Zap70 | 1.05 |

| Data sourced from MedChemExpress and Selleck Chemicals product datasheets. medchemexpress.comselleckchem.com |

In addition to its effects on tyrosine kinases, this compound has been identified as an inhibitor of the serine/threonine-protein kinase PTEN-induced putative kinase 1 (PINK1). nih.gov PINK1 plays a critical role in mitochondrial quality control. nih.gov P505-15 inhibits both insect and human PINK1 with an IC50 in the range of 0.5 to 3 µM in cellular assays. probechem.comnih.gov This inhibitory activity against PINK1 is less potent than its action on Syk, highlighting a degree of differential selectivity. nih.gov

Mechanistic Insights into this compound Binding and Enzyme Inactivation

Understanding how this compound interacts with its target kinases at a molecular level provides crucial insights into its inhibitory mechanism.

Research indicates that this compound functions as an ATP-competitive inhibitor. targetmol.com This mode of action involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. biosynth.com This competitive inhibition is a common mechanism for many small molecule kinase inhibitors. Studies on PINK1 have also shown that P505-15 acts as an ATP-competitive inhibitor for this kinase. researchgate.net

In silico modeling and docking studies have provided a structural rationale for the potent and selective inhibition of kinases by this compound. Crystal structures of PINK1 in complex with PRT062607 (P505-15) reveal that the inhibitor interacts with the ATP-binding pocket. researchgate.net These studies show that the compound engages with the catalytic aspartate, a key residue for kinase activity, which is characteristic of a type-1 inhibitor. researchgate.net This interaction leads to a destabilization of a region known as insert-2 at the autophosphorylation dimer interface, further contributing to the inhibition of the kinase. researchgate.net While specific structural studies for P505-15 with Syk were not detailed in the provided search results, the ATP-competitive nature of its inhibition strongly suggests a similar mode of binding within the ATP-binding cleft of Syk.

Downstream Signaling Pathway Modulation by this compound

Inhibition of Tyrosine Phosphorylation Events (e.g., BLNK, ERK, AKT)

P505-15 has been demonstrated to inhibit the phosphorylation of key signaling molecules downstream of Syk. In cellular assays using anti-IgM stimulated human Ramos B cells, P505-15 inhibited the phosphorylation of B-cell linker protein (BLNK) with an IC50 of 0.178 μM. selleckchem.com BLNK is a crucial adaptor protein that gets phosphorylated by Syk, and its inhibition is a direct indicator of Syk pathway disruption.

Furthermore, P505-15 treatment leads to a significant decrease in the phosphorylation of Extracellular signal-Regulated Kinase (ERK) at tyrosine 204 (Y204) and AKT at serine 473 (S473) following BCR stimulation. medchemexpress.comnih.gov Studies in Ramos cells showed that P505-15 inhibited the phosphorylation of ERK (Y204) and AKT (S473) in a concentration-dependent manner, with complete inhibition observed at 250 nM. medchemexpress.comnih.gov This inhibition of ERK and AKT phosphorylation disrupts signals that are vital for cell proliferation and survival. nih.gov

Table 2: Inhibition of Downstream Signaling Molecules by this compound

| Downstream Molecule | Phosphorylation Site | Cell Line | IC50 / Effective Concentration | Reference |

| BLNK | Tyr84 | Ramos B cells | 0.178 µM (IC50) | selleckchem.commedchemexpress.com |

| ERK | Tyr204 | Ramos B cells | ~50 nM (half-maximal), 250 nM (complete) | medchemexpress.comnih.gov |

| AKT | Ser473 | Ramos B cells, CLL cells | ~50 nM (half-maximal), 250 nM (complete) | medchemexpress.comnih.gov |

This interactive table details the inhibitory effects of P505-15 on the phosphorylation of key downstream signaling proteins.

Regulation of Phosphoinositide 3-Kinase (PI3K) and 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a critical downstream effector of Syk. nih.govnih.gov By inhibiting Syk, P505-15 indirectly suppresses the activation of this pathway. tmu.edu.cn Some research also suggests a more direct interaction, indicating that P505-15 may act as a selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key kinase in the PI3K pathway. biosynth.com PDK1 is a master regulator that phosphorylates and activates AKT, thereby promoting cell growth and survival. patsnap.com The inhibition of PDK1 by P505-15 would disrupt this entire signaling cascade. biosynth.com The resulting decrease in AKT phosphorylation, as mentioned previously, is a clear indicator of the disruption of the PI3K/PDK1 pathway. nih.gov

Impact on Phospholipase C-gamma 2 (PLCγ2) Signaling

Phospholipase C-gamma 2 (PLCγ2) is another crucial substrate of Syk in the B-cell receptor signaling cascade. nih.gov The activation of PLCγ2 by Syk is essential for downstream signaling events that lead to the activation of protein kinase C (PKC) and subsequent pathways. nih.gov Research indicates that P505-15's inhibition of Syk would consequently affect PLCγ2-mediated signaling. medkoo.com Studies in breast cancer cells have shown that the effects of P505-15 on cell growth and migration are attributed to its influence on PLCγ2 and the PI3K-AKT-mTOR pathways. medkoo.com

Cellular and Immunological Effects of P505 15 Hydrochloride: in Vitro Investigations

Modulation of B-Cell Receptor (BCR)-Mediated Signaling and Activation

P505-15 hydrochloride has been shown to be a potent inhibitor of B-cell receptor (BCR)-mediated signaling and activation. selleckchem.commedchemexpress.com As a selective Syk inhibitor, it targets a key component of the BCR signaling cascade, which is essential for B-cell development, proliferation, and survival. researchgate.netmdpi.com

In vitro studies using human whole blood have demonstrated that P505-15 potently inhibits B-cell antigen receptor-mediated signaling and activation. researchgate.netmedchemexpress.com The compound has shown an IC50 value of 0.28 µM for B-cell activation. selleckchem.comselleck.co.jp This inhibition of BCR signaling effectively curtails the activation and subsequent proliferation of B-cells. invivochem.cn The mechanism involves the abrogation of downstream kinase activity following Syk inhibition. researchgate.netnih.gov Furthermore, P505-15 has been observed to inhibit the phosphorylation of key signaling molecules such as ERK and AKT in Ramos B-cells, further highlighting its role in disrupting pro-survival and proliferation pathways. medchemexpress.com

Table 1: Inhibitory Concentration (IC50) of P505-15 in B-Cell Assays

| Assay | Cell Type | IC50 (µM) |

|---|---|---|

| B-Cell Signaling | Human Whole Blood | 0.27 selleckchem.comselleck.co.jp |

| B-Cell Activation | Human Whole Blood | 0.28 selleckchem.comselleck.co.jp |

| BLNK Phosphorylation | Ramos B-cells | 0.178 selleckchem.com |

Research has shown that P505-15 effectively inhibits the BCR-dependent secretion of chemokines CCL3 and CCL4 from malignant B-cells, specifically chronic lymphocytic leukemia (CLL) cells. selleckchem.commedchemexpress.comnih.gov These chemokines are crucial for creating a supportive tumor microenvironment. By blocking their secretion, P505-15 disrupts the communication between cancer cells and their surroundings, which can hinder tumor growth and survival. nih.gov This inhibitory effect has been observed in CLL cells stimulated with anti-IgM and in co-cultures with nurse-like cells (NLCs). nih.gov

P505-15 has been found to suppress the migration of malignant B-cells towards the tissue-homing chemokines CXCL12 and CXCL13. selleckchem.commedchemexpress.comnih.gov These chemokines play a critical role in guiding B-cells to lymphoid organs, where they receive survival and proliferation signals. nih.gov By inhibiting migration towards these chemokines, P505-15 can potentially prevent the homing of malignant B-cells to these protective niches, thereby making them more susceptible to therapeutic intervention. nih.govglpbio.com

Impact on Fcε Receptor 1-Mediated Basophil Degranulation

In addition to its effects on B-cells, this compound has demonstrated potent inhibitory activity on Fcε receptor 1 (FcεRI)-mediated basophil degranulation. researchgate.netselleckchem.com In human whole blood assays, P505-15 inhibited this process with an IC50 of 0.15 µM. researchgate.netselleckchem.comselleck.co.jp This indicates that the compound can effectively block the release of histamine (B1213489) and other inflammatory mediators from basophils, which are key events in allergic and inflammatory responses.

Differential Cellular Sensitivity: Primary B-Cells vs. Malignant B-Cell Lines

Studies have revealed a differential sensitivity to P505-15 between primary B-cells and malignant B-cell lines. glpbio.com While P505-15 induces apoptosis in BCR-signaling competent malignant B-cell lines, such as SU-DHL6, it does not have the same effect on primary B-cells under the same conditions. nih.govglpbio.com In mixing experiments combining the SU-DHL6 cell line with human whole blood, P505-15 treatment led to apoptosis in the tumor cells without affecting the viability of primary B-cells. glpbio.com This suggests a therapeutic window where the compound could selectively target and eliminate malignant B-cells while sparing their normal counterparts. glpbio.com

Induction of Apoptosis in Lymphoma and Leukemia Cell Models

P505-15 has been shown to induce apoptosis in various lymphoma and leukemia cell models. researchgate.netnih.gov This pro-apoptotic effect is particularly evident in B-cell malignancies that are dependent on BCR signaling for their survival. nih.gov For instance, in chronic lymphocytic leukemia (CLL) cells, P505-15 not only abrogated the pro-survival effect of anti-IgM stimulation but also induced apoptosis, reducing cell viability. nih.govclinisciences.com Specifically, treatment with 2 µM of P505-15 for 48 hours decreased CLL cell viability to 62.9%. clinisciences.com The compound has also been shown to induce caspase-dependent apoptosis in a subset of non-Hodgkin lymphoma (NHL) cell lines. nih.gov This induction of apoptosis is a key mechanism behind its potential anti-cancer activity. researchgate.netnih.gov

Influence on Immune Cell Function and Inflammatory Responses

This compound, also known as PRT062607, is a potent and highly selective inhibitor of spleen tyrosine kinase (Syk). medchemexpress.comselleckchem.com Syk is a critical cytoplasmic protein-tyrosine kinase that plays a fundamental role in coupling immune cell receptors to intracellular signaling pathways, thereby regulating cellular responses to a variety of stimuli that initiate inflammatory responses. nih.gov In vitro studies have demonstrated the significant impact of P505-15 on the function of various immune cells and the modulation of inflammatory processes.

The primary mechanism of P505-15's action is the inhibition of Syk, which is crucial for signaling downstream of the B-cell receptor (BCR) and Fc receptors found on various immune cells. medchemexpress.comnih.gov In human whole blood assays, P505-15 has been shown to potently inhibit B-cell antigen receptor-mediated signaling and activation. medchemexpress.commedchemexpress.com This inhibition extends to Fcε receptor 1-mediated basophil degranulation, a key event in allergic inflammatory responses. medchemexpress.comselleckchem.com

Research on primary cells from patients with chronic lymphocytic leukemia (CLL) has further elucidated the effects of P505-15. The compound effectively inhibits BCR-mediated signaling pathways, leading to a decrease in cell viability. nih.govresearchgate.net Specifically, P505-15 has been observed to inhibit the phosphorylation of AKT, a downstream target of BCR signaling, in a concentration-dependent manner in primary CLL cells. nih.gov

Furthermore, P505-15 has demonstrated the ability to modulate the production and secretion of chemokines, which are critical signaling proteins that direct the migration of immune cells. In CLL cells, P505-15 inhibits the BCR-dependent secretion of the chemokines CCL3 and CCL4. medchemexpress.comselleckchem.com It also curtails the migration of these leukemia cells towards tissue-homing chemokines such as CXCL12 and CXCL13. medchemexpress.comselleckchem.com This suggests a role for P505-15 in disrupting the cellular trafficking that contributes to the pathology of certain B-cell malignancies.

The inhibitory effects of P505-15 are not limited to B-cells. The compound also affects other immune cells where Syk signaling is important. For instance, Syk is involved in the recruitment of monocytes and macrophages to endothelial cells during an inflammatory response. nih.gov By inhibiting Syk, P505-15 can interfere with these crucial steps in the inflammatory cascade.

In vitro studies have quantified the potency of P505-15 in various immune cell functional assays. The half-maximal inhibitory concentration (IC50) values highlight its effectiveness in disrupting key immunological processes.

| Immune Cell Function | Cell Type/System | IC50 (μM) | Reference |

|---|---|---|---|

| B-cell antigen receptor-mediated signaling | Human whole blood | 0.27 | medchemexpress.commedchemexpress.com |

| B-cell antigen receptor-mediated activation | Human whole blood | 0.28 | medchemexpress.commedchemexpress.com |

| Fcε receptor 1-mediated basophil degranulation | Human whole blood | 0.15 | medchemexpress.comselleckchem.com |

| Inhibition of Syk in anti-IgM stimulated human Ramos B cells (assessed as BLNK phosphorylation) | Human Ramos B cells | 0.178 | selleckchem.com |

P505-15 also impacts downstream signaling molecules within the B-cell. In the Ramos B-cell line, P505-15 was found to inhibit the phosphorylation of key signaling proteins.

| Phosphorylated Protein | Cell Line | Effect | Reference |

|---|---|---|---|

| ERK (Y204) | Ramos cells | Inhibited | medchemexpress.com |

| AKT (S473) | Ramos cells | Inhibited | medchemexpress.com |

| SYK (Y352) | Ramos cells | Inhibited | medchemexpress.com |

| BLNK (Tyr84) | Ramos cells | Inhibited | medchemexpress.com |

Preclinical Efficacy and Biological Impact of P505 15 Hydrochloride in Animal Models

Anti-Inflammatory Activity in Rodent Models of Autoimmune Diseases

P505-15 hydrochloride has shown dose-dependent anti-inflammatory effects in rodent models of rheumatoid arthritis. medchemexpress.commedchemexpress.com This activity is attributed to its ability to suppress leukocyte immune functions. medkoo.com

Efficacy in Rheumatoid Arthritis Models

In rodent models of rheumatoid arthritis, oral administration of this compound resulted in a dose-dependent reduction in inflammation. medchemexpress.comselleckchem.com Statistically significant efficacy was observed at concentrations that specifically suppressed Syk activity. selleckchem.com While showing high selectivity, some studies have noted potential for toxicity and low bioavailability with P505-15. kddf.org The development of small molecule inhibitors targeting protein kinases like Syk represents a promising avenue for new oral therapies for rheumatoid arthritis. nih.gov

Suppression of Leukocyte Immune Function in Disease Contexts

The anti-inflammatory effects of this compound are linked to its specific inhibition of spleen tyrosine kinase, which in turn suppresses leukocyte immune function. medchemexpress.commedkoo.com In human whole blood, P505-15 potently inhibits B-cell antigen receptor-mediated B-cell signaling and activation, as well as Fc receptor 1-mediated basophil degranulation. medchemexpress.commedchemexpress.com

Anti-Tumorigenic Effects in Hematological Malignancy Xenograft Models

This compound has demonstrated potent anti-tumor activity in mouse xenograft models of hematological malignancies, including Non-Hodgkin Lymphoma and Chronic Lymphocytic Leukemia. nih.govmedchemexpress.com

Inhibition of Non-Hodgkin Lymphoma (NHL) Tumor Growth

In xenograft models of NHL, oral administration of this compound significantly inhibited tumor growth. nih.govresearchgate.net The compound was shown to prevent the formation of Ramos B-cell line derived tumors in mice. medchemexpress.com This effect is a result of the inhibition of SYK-mediated B-cell receptor signaling, which leads to decreased cell viability in NHL cells. nih.govresearchgate.net

Inhibition of NHL Tumor Growth in Xenograft Mice

| Treatment Group | Outcome | Reference |

|---|---|---|

| P505-15 (10, 15, or 20 mg/kg, twice daily) | Statistically significant reduction in average tumor weight compared to vehicle control. | researchgate.net |

Attenuation of BCR-Mediated Splenomegaly

A key pathological feature of certain B-cell malignancies is splenomegaly, or the enlargement of the spleen, which can be driven by B-cell receptor (BCR) signaling. Oral dosing of P505-15 in mice effectively prevented BCR-mediated splenomegaly. nih.govresearchgate.net In a mouse model of chronic BCR stimulation, P505-15 treatment led to a significant reduction in spleen weight compared to control animals. researchgate.net Histological examination of spleen sections from treated mice confirmed the reduction in disease-related changes. researchgate.net

Effect of P505-15 on BCR-Induced Splenomegaly in Mice

| Treatment | Average Spleen Weight | Reference |

|---|---|---|

| Control (Goat Serum) | Normal | researchgate.net |

| Anti-IgD + Vehicle | Increased | researchgate.net |

Suppression of Chronic Lymphocytic Leukemia (CLL) Progression

P505-15 has shown promise in preclinical models of Chronic Lymphocytic Leukemia (CLL). nih.govresearchgate.net The compound inhibits SYK-mediated B-cell receptor signaling, which is crucial for the survival and proliferation of CLL cells, and consequently decreases their viability. nih.govresearchgate.net Studies have shown that P505-15 effectively antagonizes the survival of CLL cells. medchemexpress.com Furthermore, it inhibits the secretion of chemokines CCL3 and CCL4 by CLL cells, which are involved in cell trafficking and interaction with the microenvironment. medchemexpress.com The compound has also been shown to inhibit the migration of leukemia cells. medchemexpress.com

Synergistic Activity with Conventional Chemotherapeutic Agents (e.g., Fludarabine)

The therapeutic potential of this compound is amplified when used in combination with established chemotherapeutic agents. nih.govresearchgate.net Research in models of Chronic Lymphocytic Leukemia (CLL) has demonstrated a significant synergistic relationship between P505-15 and fludarabine (B1672870). nih.govresearchgate.netnih.gov This combination enhances the reduction of cell viability in primary CLL cells at nanomolar concentrations. nih.govresearchgate.netnih.govmedchemexpress.com While P505-15 as a single agent shows modest activity against CLL cell survival, its combination with fludarabine leads to a synergistic enhancement of this effect. nih.govnih.gov This suggests that inhibiting the Spleen Tyrosine Kinase (SYK) pathway with P505-15 can potentiate the cytotoxic effects of drugs like fludarabine, potentially allowing for more effective treatment strategies in B-cell malignancies. nih.govresearchgate.netnih.gov The synergistic effect was observed in studies analyzing the viability of primary CLL cells treated with both agents, where the combined effect surpassed the predicted activity based on each drug's individual performance. nih.gov

Organ-Protective and Anti-Fibrotic Potentials

This compound has demonstrated protective effects in the liver, specifically against chemically-induced damage. gbiosciences.combiossusa.com Studies have shown that it can protect against toxin-induced hepatic fibrosis. gbiosciences.combiossusa.com Hepatic fibrosis is a wound-healing response to chronic liver injury from various causes, including toxins, which can lead to the excessive accumulation of extracellular matrix proteins. mdpi.comijbs.com In addition to its anti-fibrotic activity, P505-15 has been noted to protect against associated hepatocellular injury and the development of hepatocarcinogenesis in preclinical models. biossusa.com

Effects on Osteoclast Biology and Bone Remodeling

This compound has been shown to influence the cells responsible for bone resorption, known as osteoclasts. medkoo.com This is significant because excessive osteoclast activity contributes to bone loss in various diseases. frontiersin.org The formation and function of osteoclasts are dependent on signaling pathways, including one that involves SYK. nih.gov

The differentiation of precursor cells into mature osteoclasts, a process called osteoclastogenesis, is driven by specific signaling molecules and transcription factors. frontiersin.org P505-15 has been found to inhibit osteoclastogenesis induced by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL). medkoo.com This inhibition is associated with the downregulation of key osteoclast-specific genes that are crucial for their development and function. medkoo.combiomolther.org These genes include those encoding for tartrate-resistant acid phosphatase (TRAP, gene Acp5), matrix metalloproteinase 9 (Mmp9), and cathepsin K (Ctsk), all of which are markers of mature osteoclasts. frontiersin.orgbiomolther.org The suppression of these genes by P505-15 disrupts the normal development of osteoclasts. medkoo.com

| Gene Target | Function in Osteoclasts | Effect of P505-15 |

| Acp5 (TRAP) | Marker for differentiated osteoclasts. frontiersin.org | Expression is suppressed. medkoo.combiomolther.org |

| Mmp9 | Matrix degradation, involved in cell migration and tissue remodeling. biomolther.org | Expression is suppressed. medkoo.combiomolther.org |

| Ctsk (Cathepsin K) | Major protease involved in the degradation of bone matrix proteins. frontiersin.org | Expression is suppressed. medkoo.combiomolther.org |

| NFATc1 | Master transcription factor for osteoclast differentiation. frontiersin.orgbiomolther.org | Expression and/or activity is suppressed. medkoo.com |

A direct consequence of inhibiting osteoclast formation and function is the reduction of bone resorption. medkoo.com By suppressing the expression of critical genes and interfering with the signaling pathways necessary for osteoclastogenesis, P505-15 effectively diminishes the capacity of these cells to break down bone tissue. medkoo.com This suggests a potential role for the compound in managing osteolytic diseases characterized by excessive bone loss. medkoo.com

Impact on Cancer Cell Growth, Migration, and Invasion in Solid Tumor Models (e.g., MDA-MB-231 cells)

In addition to its effects on hematological malignancies and bone cells, this compound has demonstrated suppressive effects on solid tumor cells, specifically the highly invasive breast cancer cell line, MDA-MB-231. medkoo.com Research has shown that P505-15 can inhibit the growth, migration, and invasion of these cells. medkoo.com The mechanisms underlying these effects are attributed to the compound's influence on key signaling pathways that regulate cell proliferation and motility, such as the Phospholipase C gamma 2 (PLCγ2) and the PI3K-AKT-mTOR pathways. medkoo.comfrontiersin.org

| Cellular Process | Cell Line | Effect of P505-15 | Associated Pathway(s) |

| Growth | MDA-MB-231 | Suppressive | PI3K-AKT-mTOR medkoo.com |

| Migration | MDA-MB-231 | Suppressive | PLCγ2, PI3K-AKT-mTOR medkoo.com |

| Invasion | MDA-MB-231 | Suppressive | PLCγ2, PI3K-AKT-mTOR medkoo.com |

The ability to inhibit migration and invasion is particularly critical, as these processes are hallmarks of metastasis, the primary cause of mortality in cancer patients. nih.govthno.org Studies using Boyden transwell chamber assays have been instrumental in quantifying the migratory and invasive potential of cancer cells like MDA-MB-231. nih.govjcancer.org

Comparative Academic Analysis of P505 15 Hydrochloride with Other Kinase Inhibitors

Differentiation from First-Generation Syk Inhibitors (e.g., R406/Fostamatinib) based on Selectivity and Activity Profile

P505-15 hydrochloride distinguishes itself from first-generation Syk inhibitors primarily through its significantly enhanced selectivity and potent activity. R406, the active metabolite of Fostamatinib, is considered a less selective kinase inhibitor with known off-target effects. In contrast, this compound was developed as a novel, highly selective, and orally bioavailable small molecule Syk inhibitor.

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound exhibits a Syk IC50 of 1 nM, demonstrating potent inhibition of its target. In comparison, R406 has a reported Syk IC50 of 41 nM, indicating lower potency than this compound.

A critical differentiator is the selectivity profile. This compound's anti-Syk activity is at least 80-fold greater than its affinity for other kinases. nih.govnih.gov While it does show some activity against other kinases such as Fgr, MLK1, Yes, Flt3, PAK5, Lyn, cSRC, and Lck, the concentrations required for inhibition are substantially higher than for Syk. medchemexpress.com

Conversely, R406 is known to have significant off-target effects, inhibiting other kinases such as FMS-related tyrosine kinase 3 (FLT-3), Lck, Janus kinase 1 and 3, and c-kit. nih.gov This broader activity profile can complicate the interpretation of experimental results, as observed effects may not be solely attributable to Syk inhibition.

| Compound | Syk IC50 | Notable Off-Target Kinases | Selectivity Profile |

|---|---|---|---|

| This compound | 1 nM nih.govnih.gov | Fgr, MLK1, Yes, Flt3, PAK5, Lyn, cSRC, Lck medchemexpress.com | Highly selective; >80-fold more selective for Syk than other kinases nih.govnih.gov |

| R406 (active metabolite of Fostamatinib) | 41 nM | FLT-3, Lck, Janus kinase 1 and 3, c-kit nih.gov | Less selective with significant off-target effects nih.gov |

Advantages of this compound for Targeted Research in Specific Pathways

The high selectivity of this compound presents a significant advantage for researchers investigating Syk-dependent signaling pathways. By minimizing off-target effects, this compound allows for a more precise dissection of the specific roles of Syk in various biological processes. nih.govnih.gov When studying cellular mechanisms, the use of a highly selective inhibitor like this compound provides greater confidence that the observed phenotypes are a direct consequence of Syk inhibition.

This is particularly crucial in complex signaling networks where multiple kinases may be involved. The promiscuity of less selective inhibitors like R406 can lead to the simultaneous modulation of several pathways, making it challenging to isolate the contribution of Syk. nih.gov Therefore, this compound serves as a valuable tool for elucidating the nuanced functions of Syk in both normal physiology and disease states.

| Compound Name |

|---|

| This compound |

| R406 |

| Fostamatinib |

Advanced Methodological Approaches in P505 15 Hydrochloride Research

Biochemical Kinase Assays for Activity and Specificity Determination

Biochemical assays are fundamental in determining the direct interaction between an inhibitor and its target enzyme. For P505-15 hydrochloride, these assays have been essential in quantifying its inhibitory potency against Syk and its selectivity over other kinases.

Fluorescence Resonance Energy Transfer (FRET) Based Assays

FRET-based assays are a powerful tool for measuring kinase activity in a non-radioactive format. The principle of this assay involves the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of kinase assays, a substrate peptide is labeled with one fluorophore, and a phosphospecific antibody is labeled with the other.

In the investigation of this compound, FRET assays were employed to determine the extent of substrate phosphorylation by Syk in the presence of varying concentrations of the inhibitor. selleckchem.com The activity of Syk is quantified by the increase in the FRET signal that occurs when the fluorescently labeled antibody binds to the phosphorylated substrate. selleckchem.com To establish a dose-response curve, researchers typically test a range of concentrations of the compound. For this compound, twelve different concentrations were used to accurately determine its inhibitory profile. selleckchem.com

Radioactive ATP Incorporation Enzyme Assays

Radioactive ATP incorporation assays represent a classic and highly sensitive method for measuring kinase activity. This technique involves the use of radiolabeled ATP, typically [γ-³²P]ATP, as a phosphate (B84403) donor. The kinase transfers the radiolabeled phosphate group to a substrate, and the amount of incorporated radioactivity is then quantified.

The specificity and potency of this compound's kinase inhibition were extensively evaluated using a panel of 270 purified kinase assays, with the core data being generated through radioactive ATP incorporation enzyme assays performed at Millipore. selleckchem.com For initial profiling, this compound was tested in duplicate at two different concentrations against this extensive kinase panel at a fixed ATP concentration. selleckchem.com Subsequently, for kinases that showed significant inhibition, full IC50 determinations were carried out using radioactive assays with an ATP concentration optimized for each specific kinase. selleckchem.com These rigorous assessments confirmed that this compound is a highly selective Syk inhibitor with an IC50 of 1 nM in cell-free assays. selleckchem.commedchemexpress.comnih.gov Its selectivity is highlighted by the fact that it is over 80-fold more selective for Syk than for other kinases such as Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70. selleckchem.commedchemexpress.com

| Kinase | IC50 (nM) | Selectivity vs. Syk |

| Syk | 1 | - |

| Fgr | 81 | >80-fold |

| MLK1 | 88 | >80-fold |

| Yes | 123 | >80-fold |

| Flt3 | 139 | >80-fold |

| PAK5 | 166 | >80-fold |

| Lyn | 192 | >80-fold |

| cSRC | 244 | >80-fold |

| Lck | 249 | >80-fold |

| Pyk2 | 108 | >80-fold |

| FAK | 415 | >80-fold |

| ZAP-70 | 1.05 | >80-fold |

Cell-Based Assays for Functional and Signaling Pathway Analysis

Cell-based assays are critical for understanding how a compound affects cellular processes and signaling pathways in a more physiologically relevant context. A variety of these assays have been employed to characterize the functional consequences of Syk inhibition by this compound.

Flow Cytometry for Phosphorylation States and Cell Surface Markers

Flow cytometry is a versatile technique that allows for the rapid, multi-parameter analysis of single cells within a heterogeneous population. It has been extensively used to assess the impact of this compound on intracellular signaling cascades and the expression of cell surface markers.

In studies involving human whole blood, this compound was shown to suppress Syk-mediated phosphorylation of ERK (pERK Tyr204) with a mean IC50 of 0.27 µM. researchgate.net This inhibition of a key downstream signaling molecule correlated well with the suppression of B-cell activation, as measured by the upregulation of the cell surface marker CD69, which had a mean IC50 of 0.28 µM. researchgate.net Furthermore, in primary chronic lymphocytic leukemia (CLL) cells, treatment with this compound resulted in a concentration-dependent decrease in AKT phosphorylation, with complete inhibition observed at concentrations between 0.3 and 1 µM. nih.gov In Ramos cells, a human Burkitt's lymphoma cell line, this compound at concentrations between 0.01 and 2 µM was shown to inhibit the phosphorylation of ERK(Y204), AKT(S473), and SYK(Y352), as well as the phosphorylation of BLNK at Tyr84. medchemexpress.com

| Cellular Event | Marker | IC50 (µM) | Cell Type |

| B-cell Signaling | pERK Tyr204 | 0.27 | Human Whole Blood |

| B-cell Activation | CD69 | 0.28 | Human Whole Blood |

| Basophil Degranulation | CD63 | 0.15 | Human Whole Blood |

Cell Viability and Apoptosis Assays (e.g., Caspase Activation, CellTiter Glo)

Assays that measure cell viability and apoptosis are crucial for determining the therapeutic potential of an anti-cancer agent. This compound has been shown to decrease cell viability and induce apoptosis in various B-cell malignancies.

In a subset of non-Hodgkin lymphoma (NHL) cell lines, this compound was found to induce caspase-dependent apoptosis. nih.gov Specifically, the induction of caspase-3 was observed in B-cell receptor (BCR)-signaling competent cell lines such as SU-DHL4 and SU-DHL6. nih.gov In primary CLL cells, this compound demonstrated single-agent activity, with an IC50 of less than 3 µM in 36% of the patient samples tested. nih.gov Cell viability was often assessed using tetrazolium-based assays like MTS or luminescence-based assays such as CellTiter-Glo. These assays measure metabolic activity or ATP levels, respectively, as indicators of viable cells.

| Cell Line/Cell Type | Assay Type | Endpoint | Finding |

| SU-DHL4, SU-DHL6 (NHL) | Caspase Activation | Apoptosis | Induction of caspase-3 dependent apoptosis. nih.gov |

| Primary CLL Cells | Cell Viability (MTS) | IC50 | < 3 µM in 15 out of 42 patient samples. nih.gov |

| SU-DHL6 (NHL) | Apoptosis | Apoptosis Induction | Induces apoptosis at 2 µM after 24 hours. medchemexpress.com |

Quantitative Assessment of Chemokine Release

Chemokines play a vital role in cell trafficking and the tumor microenvironment. The ability of a therapeutic agent to modulate chemokine secretion can have significant implications for its anti-cancer activity. This compound has been shown to inhibit the release of specific chemokines from malignant B-cells.

In studies with primary CLL cells, this compound was found to inhibit the B-cell receptor (BCR)-dependent secretion of the chemokines CCL3 and CCL4. medchemexpress.com This inhibition of chemokine release suggests that this compound may disrupt the communication between cancer cells and their microenvironment, potentially hindering their survival and proliferation. The quantitative assessment of chemokine levels in cell culture supernatants is typically performed using methods such as enzyme-linked immunosorbent assay (ELISA).

In Vitro Cell Migration and Invasion Assays

In vitro cell migration and invasion assays are fundamental techniques used to assess the motile and invasive capabilities of cells in a controlled laboratory setting. These assays are crucial for investigating the potential of therapeutic compounds to inhibit cancer metastasis, a process that relies heavily on cell migration and invasion. thermofisher.comnih.gov

Commonly used methods include the wound closure or "scratch" assay and the transwell or Boyden chamber assay. nih.govsigmaaldrich.com In a scratch assay, a confluent monolayer of cells is mechanically scratched to create a cell-free gap, and the rate at which cells migrate to close this "wound" is monitored over time. nih.gov The transwell assay utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant. nih.govsigmaaldrich.com The number of cells that migrate through the pores to the lower side of the membrane is quantified to measure cell motility. sigmaaldrich.com

To specifically assess cell invasion, the transwell membrane is coated with a layer of extracellular matrix (ECM) gel, such as Matrigel. thermofisher.comnih.gov This setup requires cells to not only migrate but also to degrade the ECM barrier, mimicking the invasive process through tissue that occurs during metastasis. thermofisher.com These assays can be used to evaluate the efficacy of compounds like this compound in inhibiting the migration and invasion of cancer cells, thereby providing insight into its potential as an anti-metastatic agent.

Molecular Biology Techniques for Gene and Protein Expression Analysis

Western blotting is a widely used analytical technique to detect specific proteins in a sample and to quantify their expression levels. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. biorxiv.org This technique is particularly valuable for studying signal transduction pathways, as it can utilize phospho-specific antibodies to detect the phosphorylated (activated) forms of proteins like kinases.

In the context of this compound research, Western blotting has been instrumental in elucidating its mechanism of action. P505-15 is a highly selective inhibitor of Spleen Tyrosine Kinase (SYK), a key component of B-cell receptor (BCR) signaling. nih.govnih.gov Studies have shown that SYK is persistently phosphorylated in certain B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). nih.govnih.gov Inhibition of SYK by P505-15 leads to the abrogation of downstream kinase activity. nih.govnih.gov

Research using flow cytometry, a related technique for protein analysis in single cells, has demonstrated that P505-15 inhibits the phosphorylation of AKT at the S473 site in CLL cells following BCR ligation in a concentration-dependent manner. nih.gov This finding confirms that P505-15 effectively blocks the SYK-mediated signaling cascade, which is crucial for the survival and proliferation of these malignant B-cells.

Table 1: Effect of P505-15 on AKT Phosphorylation This table is interactive. You can sort and filter the data.

| Cell Type | Target Protein | Phosphorylation Site | Effect of P505-15 | Analytical Method | Reference |

|---|---|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | AKT | Serine 473 (S473) | Concentration-dependent inhibition | Flow Cytometry | nih.gov |

In Vivo Animal Model Paradigms for Preclinical Research

Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a cornerstone of preclinical oncology research. reactionbiology.com These models allow for the in vivo assessment of a therapeutic agent's efficacy in a living system that replicates aspects of human tumor growth. reactionbiology.comchampionsoncology.com

Table 2: P505-15 Efficacy in NHL Xenograft Model This table is interactive. You can sort and filter the data.

| Animal Model | Cell Line | Treatment | Primary Outcome | Result | Reference |

|---|---|---|---|---|---|

| Mouse | Ramos (NHL) | P505-15 (oral) | Tumor Weight | Statistically significant reduction vs. vehicle | nih.gov |

| Mouse | Ramos (NHL) | P505-15 (oral) | Rate of Tumor Growth | Reduced rate of growth vs. vehicle | nih.gov |

Inducible Animal Models for Inflammatory and Autoimmune Conditions

Inducible animal models are essential for studying diseases like inflammation and autoimmunity, where the immune system is inappropriately activated. criver.com These models allow researchers to trigger a disease-like state at a specific time, providing a platform to test the efficacy of immunomodulatory therapies. criver.comwuxibiology.com

P505-15 has been evaluated in an inducible in vivo model relevant to B-cell activation. In this model, B-cell receptor (BCR) signaling is artificially stimulated in mice, leading to splenomegaly (enlargement of the spleen) due to clonal B-cell expansion. nih.gov Oral dosing with P505-15 was shown to effectively prevent this BCR-mediated splenomegaly. nih.govnih.gov This demonstrates that P505-15 can penetrate the spleen and inhibit BCR signaling and subsequent clonal expansion in a live animal model, highlighting its potential for treating conditions driven by aberrant B-cell activity. nih.gov

Histopathological analysis involves the microscopic examination of tissue to study the manifestations of disease. nih.gov In preclinical animal studies, this technique is critical for assessing the effects of a therapeutic agent at the cellular and tissue level. Tissues are typically preserved, sectioned, stained, and examined to identify changes in cell morphology, tissue architecture, and the presence of inflammatory infiltrates. nih.gov

In studies involving P505-15, histopathological analysis of spleen tissue from an inducible inflammation model provided key insights. In mice stimulated with anti-IgD to mimic BCR activation, histological examination revealed a significant expansion of the marginal B-cell zone in the spleen of control animals. nih.gov In contrast, mice treated with P505-15 showed that this phenomenon was mostly corrected. nih.gov This histological finding provided direct visual evidence of the compound's ability to inhibit B-cell clonal expansion in vivo. nih.gov Additionally, in xenograft tumor models, histologic observation of the tumors noted that they were minimally vascularized. nih.gov

Future Research Directions and Unanswered Questions for P505 15 Hydrochloride

Identification of Novel Molecular Targets and Signaling Networks Modulated by P505-15 Hydrochloride

While Syk is the primary and well-established target of this compound, the complete spectrum of its molecular interactions and effects on broader signaling networks is not fully understood. nih.gov Future research should focus on identifying novel, secondary molecular targets and comprehensively mapping the signaling pathways modulated by this inhibitor.

Initial studies have demonstrated that this compound effectively inhibits Syk-mediated B-cell receptor (BCR) signaling, leading to decreased cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). nih.gov However, the downstream consequences of Syk inhibition by this compound on interconnected signaling cascades warrant deeper investigation. For instance, research on other Syk inhibitors has shown that their effects can extend to the mTOR/AKT, JAK/STAT, and RAS/MAPK/ERK pathways. nih.gov Investigating whether this compound similarly impacts these pathways could reveal new therapeutic opportunities and potential mechanisms of resistance.

Furthermore, the role of Syk in the tumor microenvironment (TME) of solid tumors is an emerging area of interest. nih.govnih.gov Syk signaling in immune cells, such as B cells and myeloid cells, can promote immunosuppression and tumor progression. nih.govnih.gov Future studies should explore the effects of this compound on the TME, which could unveil its potential as an immunomodulatory agent in solid tumors.

Table 1: Potential Novel Molecular Targets and Signaling Networks for this compound

| Potential Target/Network | Rationale for Investigation | Potential Therapeutic Implication |

| mTOR/AKT Pathway | Downstream of BCR signaling and crucial for cell survival and proliferation. | Combination therapies with mTOR inhibitors. |

| JAK/STAT Pathway | Crosstalk exists between Syk and JAK/STAT signaling in immune cells. | Treatment of inflammatory and autoimmune diseases. |

| RAS/MAPK/ERK Pathway | Implicated in resistance to Syk inhibitors. nih.gov | Overcoming drug resistance. |

| Tumor Microenvironment | Syk in immune cells can promote an immunosuppressive TME. nih.govnih.gov | Immuno-oncology applications in solid tumors. |

Exploration of this compound's Efficacy in Additional Preclinical Disease Models

The therapeutic application of this compound has been predominantly studied in the context of B-cell malignancies and rheumatoid arthritis. researchgate.netmedchemexpress.com However, the widespread expression and diverse functions of Syk in various cell types suggest that this compound may be effective in a broader range of diseases.

Recent preclinical studies have highlighted the potential of Syk inhibitors in solid tumors, including gastric, breast, and ovarian cancers. aacrjournals.org The antitumor activity in some of these models appears to extend beyond the inhibition of pSyk signaling, suggesting alternative mechanisms of action. aacrjournals.org Therefore, evaluating the efficacy of this compound in a panel of solid tumor xenograft and patient-derived models is a critical next step.

Furthermore, emerging evidence implicates Syk in the pathophysiology of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease. alzdiscovery.orgnih.govresearchgate.net Syk is involved in microglia-mediated neuroinflammation, and its inhibition has been shown to be neuroprotective in preclinical models. nih.govfrontiersin.org Given that P505-15 can prevent neuronal loss in culture by inhibiting excessive microglial phagocytosis, its potential in neurological disorders warrants thorough investigation in appropriate animal models. frontiersin.org

Table 2: Potential Additional Preclinical Disease Models for this compound

| Disease Area | Rationale for Investigation | Example Preclinical Models |

| Solid Tumors | ||

| Gastric Cancer | Other Syk inhibitors have shown efficacy. aacrjournals.org | Xenograft models, patient-derived organoids. |

| Breast Cancer | Syk expression is implicated in tumor growth. aacrjournals.org | Triple-negative breast cancer xenografts. |

| Ovarian Cancer | Increased pSyk is associated with chemoresistance. aacrjournals.org | Ovarian cancer cell line xenografts. |

| Pancreatic Cancer | The tumor microenvironment is rich in B-cells. aacrjournals.org | Orthotopic pancreatic cancer models. |

| Neurological Disorders | ||

| Alzheimer's Disease | Syk is involved in Aβ-mediated neuroinflammation. alzdiscovery.org | 5xFAD mouse model. researchgate.net |

| Neuroinflammation | Syk inhibition suppresses microglia activation. nih.gov | LPS-induced neuroinflammation models. nih.gov |

Investigation of Acquired or Intrinsic Resistance Mechanisms in Research Models

The development of drug resistance is a significant challenge in targeted cancer therapy. researchgate.net While this compound has shown promising preclinical activity, the potential for tumor cells to develop resistance remains a critical unanswered question.

Studies on other Syk inhibitors in acute myeloid leukemia (AML) have identified the activation of the RAS/MAPK/ERK signaling pathway as a major mechanism of both innate and acquired resistance. nih.govbroadinstitute.orgnih.govresearchgate.net It is plausible that similar mechanisms could confer resistance to this compound. Future research should focus on generating this compound-resistant cell lines to identify the molecular drivers of resistance through genomic and proteomic approaches. Understanding these mechanisms will be crucial for devising strategies to overcome or prevent resistance, such as the use of combination therapies. For example, the combination of a Syk inhibitor with a MEK inhibitor has been shown to be synergistic in overcoming RAS-mediated resistance. broadinstitute.orgnih.gov

Development of Refined Research Methodologies for this compound Application

The continuous evolution of research methodologies offers opportunities to refine the investigation of this compound's mechanism of action and therapeutic effects. Future studies should leverage advanced techniques to gain a more detailed understanding of its cellular and in vivo activities.

A variety of in vitro assays, including radiometric assays, fluorescence-based assays, and ligand binding assays, can be employed to precisely characterize the inhibitory activity of this compound against a broad panel of kinases, further confirming its selectivity. nih.govreactionbiology.com In cellular contexts, live-cell imaging can provide real-time visualization of the compound's effects on Syk activity and downstream signaling events. reactionbiology.com

For in vivo studies, the development of specific biomarkers to monitor the pharmacodynamic effects of this compound is essential. This could include measuring the phosphorylation status of Syk and its downstream targets in tumor tissues or peripheral blood mononuclear cells from treated animals. Furthermore, advanced in silico methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding interactions of this compound with Syk and potential off-target kinases, guiding the design of next-generation inhibitors with improved properties. frontiersin.org

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

A systems biology approach, integrating multi-omics datasets, can provide a holistic view of the cellular response to this compound and uncover novel mechanisms of action and resistance. drugtargetreview.comnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive signaling networks that are perturbed by the inhibitor.

For instance, phosphoproteomics can be utilized to identify the global changes in protein phosphorylation following this compound treatment, revealing both direct and indirect effects on cellular signaling. nih.gov This approach can help in identifying novel substrates of Syk and other affected kinases. nih.gov

Furthermore, integrating multi-omics data can aid in the identification of predictive biomarkers of response to this compound. By analyzing the molecular profiles of sensitive versus resistant cell lines or patient samples, it may be possible to identify signatures that can guide patient selection in future clinical trials. Systems biology models can also be used to predict synergistic drug combinations and to understand the complex interplay between this compound and other therapeutic agents. nih.gov

Q & A

Q. What is the primary mechanism of action of P505-15 hydrochloride in B-cell malignancies?

this compound selectively inhibits spleen tyrosine kinase (Syk) with an IC50 of 1–2 nM, disrupting B-cell receptor (BCR) signaling. This inhibition blocks downstream pathways such as AKT phosphorylation, leading to apoptosis in malignant B cells (e.g., non-Hodgkin lymphoma and chronic lymphocytic leukemia cells) while sparing normal B cells . Methodologically, researchers should validate Syk inhibition using phospho-specific flow cytometry or Western blotting for Syk and downstream targets (e.g., ERK, AKT) in cell lines like Ramos or SU-DHL6 .

Q. What experimental models are commonly used to evaluate this compound’s efficacy?

Key preclinical models include:

- In vitro : Primary CLL cells, Ramos (Burkitt lymphoma), and SU-DHL6 (diffuse large B-cell lymphoma) cell lines treated with anti-IgM to simulate BCR activation .

- In vivo : NOD/SCID mice xenografted with Ramos cells, dosed orally at 10–20 mg/kg twice daily. Tumor weight reduction and plasma/tumor pharmacokinetics (via LC/MS/MS) are critical endpoints . Researchers must compare tumor vs. normal B-cell responses to confirm selectivity .

Q. How does this compound’s selectivity profile compare to other Syk inhibitors?

P505-15 exhibits >80-fold selectivity for Syk over related kinases (Fgr, Lyn, FAK, Pyk2, Zap70), reducing off-target effects. This is validated through kinase profiling assays using purified enzymes or cell-based phosphorylation screens . Researchers should include comparator inhibitors (e.g., R406, BAY 61-3606) in selectivity studies to contextualize results .

Advanced Research Questions

Q. How should researchers design experiments to assess synergistic effects between P505-15 and chemotherapeutics like fludarabine?

- Use primary CLL cells treated with P505-15 (0.1–3 µM) and fludarabine (0.1–10 µM) in a dose-response matrix.

- Quantify synergy via the Combination Index (CI) method (e.g., CompuSyn software), where CI <1 indicates synergy.

- Include controls for BCR activation (e.g., anti-IgM) and measure apoptosis via Annexin V/PI staining .

- Note: Synergy is more pronounced in samples with unmutated IgVh or 17p deletions, requiring genetic stratification .

Q. How can researchers resolve contradictory efficacy data in P505-15 studies across B-cell malignancy subtypes?

Contradictions may arise from genetic heterogeneity (e.g., IgVh mutation status, 17p deletions) or experimental conditions:

- Methodological adjustments : Standardize BCR stimulation protocols (e.g., anti-IgM concentration, incubation time).

- Subgroup analysis : Stratify samples by cytogenetic risk (e.g., 17p<sup>-</sup>, 11q<sup>-</sup>) using FISH or sequencing.

- Pharmacodynamic markers : Monitor Syk and AKT phosphorylation to confirm target engagement in non-responders .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical for in vivo studies of P505-15?

- PK : Measure plasma and tumor drug concentrations via LC/MS/MS to calculate AUC, Cmax, and half-life.

- PD : Assess Syk inhibition in splenocytes or tumor biopsies using phospho-Syk antibodies.

- Dosing : Optimize twice-daily oral regimens to maintain trough concentrations above the IC90 (e.g., 20 mg/kg in mice) .

Q. How do genetic variations in CLL influence P505-15 response?

High-risk CLL samples (unmutated IgVh, 17p<sup>-</sup>, 11q<sup>-</sup>) show variable responses due to alternative survival pathways (e.g., PI3K/AKT). Researchers should:

- Use gene expression profiling or exome sequencing to identify resistance markers.

- Combine P505-15 with inhibitors targeting compensatory pathways (e.g., PI3Kδ inhibitors) in co-culture models with nurse-like cells .

Methodological Best Practices

- Solubility handling : P505-15 is soluble in DMSO (86 mg/mL) and water but insoluble in ethanol. Pre-test solubility in assay buffers to avoid precipitation artifacts .

- Data reproducibility : Replicate experiments using cells from ≥5 donors or animal cohorts (n=8–10/group). Publicly share raw flow cytometry and pharmacokinetic data via repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.